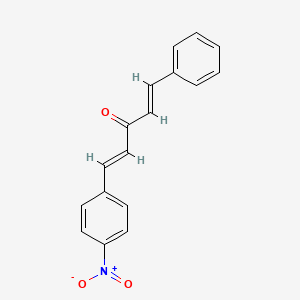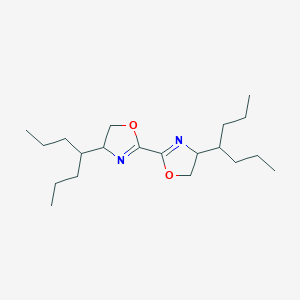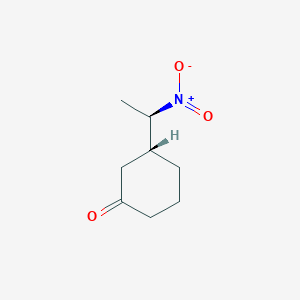![molecular formula C15H20O4 B15158030 2-Butanone, 3-[(2R,4R)-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-, (3R)- CAS No. 652986-40-8](/img/structure/B15158030.png)
2-Butanone, 3-[(2R,4R)-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-, (3R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butanone, 3-[(2R,4R)-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-, (3R)- is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a butanone group attached to a dioxane ring, which is further substituted with a methoxyphenyl group. The stereochemistry of the compound is specified by the (2R,4R) and (3R) configurations, indicating the spatial arrangement of the substituents around the chiral centers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 3-[(2R,4R)-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-, (3R)- typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzaldehyde with a suitable dioxane derivative under acidic or basic conditions to form the dioxane ring. This is followed by the introduction of the butanone group through a series of nucleophilic addition and substitution reactions. The reaction conditions often require precise control of temperature, pH, and the use of catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to isolate the final product in its pure form. The scalability of the synthetic route is a critical factor in determining the feasibility of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Butanone, 3-[(2R,4R)-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-, (3R)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.
Applications De Recherche Scientifique
2-Butanone, 3-[(2R,4R)-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-, (3R)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable probe for studying enzyme-substrate interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Butanone, 3-[(2R,4R)-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-, (3R)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in determining its binding affinity and specificity. The dioxane ring and methoxyphenyl group contribute to the overall molecular recognition and interaction with biological macromolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Butanone, 4-(4-methoxyphenyl)-: A simpler analog lacking the dioxane ring.
4-Methoxybenzylacetone: Another related compound with a different substitution pattern.
Uniqueness
The presence of the dioxane ring and the specific stereochemistry of 2-Butanone, 3-[(2R,4R)-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-, (3R)- distinguishes it from other similar compounds
Propriétés
Numéro CAS |
652986-40-8 |
|---|---|
Formule moléculaire |
C15H20O4 |
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
(3R)-3-[(2R,4R)-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]butan-2-one |
InChI |
InChI=1S/C15H20O4/c1-10(11(2)16)14-8-9-18-15(19-14)12-4-6-13(17-3)7-5-12/h4-7,10,14-15H,8-9H2,1-3H3/t10-,14+,15+/m0/s1 |
Clé InChI |
XJCDXBHPQPBBTK-COLVAYQJSA-N |
SMILES isomérique |
C[C@H]([C@H]1CCO[C@H](O1)C2=CC=C(C=C2)OC)C(=O)C |
SMILES canonique |
CC(C1CCOC(O1)C2=CC=C(C=C2)OC)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(2,4-Dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B15157963.png)

![2,2'-[2,5-Bis(dodecyloxy)-1,4-phenylene]diacetonitrile](/img/structure/B15157972.png)

![1-Cyclohexyl-3,4,7-trioxabicyclo[4.1.0]heptane](/img/structure/B15157988.png)
![3-(2-carbamoylphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B15157999.png)



![1,1'-[[1,1'-Biphenyl]-4,4'-diylbis(methylene)]bis(4-aminopyridin-1-ium)](/img/structure/B15158015.png)


